Ipratropium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

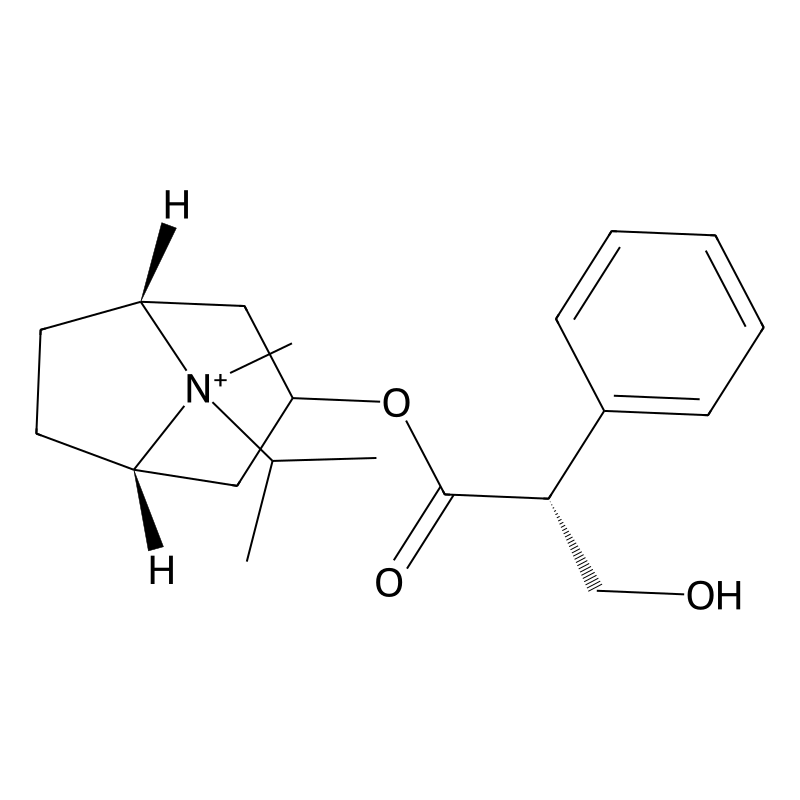

Ipratropium bromide is a quaternary ammonium compound classified as an anticholinergic bronchodilator. Its chemical structure is described as 8-azoniabicyclo [3.2.1]-octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-, bromide, monohydrate. This compound is typically encountered as a white crystalline solid, which is freely soluble in water and lower alcohols but relatively insoluble in non-polar solvents. Ipratropium bromide is primarily used in inhalation solutions for treating respiratory conditions such as chronic obstructive pulmonary disease and asthma, functioning by relaxing bronchial smooth muscle and facilitating airflow .

Ipratropium bromide acts by antagonizing muscarinic acetylcholine receptors, particularly the M3 subtype found in bronchial tissues. This inhibition prevents the contraction of bronchial smooth muscle induced by acetylcholine, leading to bronchodilation. The compound does not penetrate the blood-brain barrier due to its quaternary ammonium structure, which minimizes systemic side effects. Upon administration, ipratropium undergoes minimal metabolism, with approximately 90% of the dose excreted unchanged in urine .

The primary biological activity of ipratropium bromide is its bronchodilatory effect achieved through the blockade of muscarinic receptors. This action leads to a decrease in intracellular cyclic guanosine monophosphate levels, resulting in reduced smooth muscle contractility and mucus secretion in the airways. The onset of action typically occurs within 15 to 30 minutes after inhalation, with effects lasting approximately 4 to 6 hours . Adverse effects may include dry mouth, headache, and potential urinary retention, particularly in patients with pre-existing conditions affecting bladder function .

Ipratropium bromide is synthesized through a reaction involving atropine and isopropyl bromide. The process typically involves the following steps:

- Formation of the quaternary ammonium compound: Atropine reacts with isopropyl bromide under controlled conditions to yield ipratropium.

- Purification: The resultant product undergoes purification processes such as crystallization or chromatography to ensure high purity.

- Characterization: Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of ipratropium bromide .

Ipratropium bromide is widely used in clinical settings for:

- Chronic Obstructive Pulmonary Disease: It alleviates symptoms by dilating airways.

- Asthma Management: Used as a maintenance therapy to prevent bronchospasm.

- Nasal Spray Formulation: Employed for treating rhinorrhea associated with allergic rhinitis.

It is included on the World Health Organization's List of Essential Medicines due to its critical role in respiratory care .

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Tiotropium Bromide | Quaternary ammonium compound | Longer duration of action compared to ipratropium |

| Aclidinium Bromide | Quaternary ammonium compound | Rapid hydrolysis leading to shorter half-life |

| Glycopyrrolate | Tertiary amine | Primarily used for gastrointestinal disorders |

| Atropine | Tertiary amine | Non-selective muscarinic antagonist |

Ipratropium's unique quaternary structure prevents it from crossing the blood-brain barrier, thus reducing central nervous system side effects commonly associated with other anticholinergics like atropine . Its specific formulation for inhalation also allows targeted delivery to the lungs while minimizing systemic exposure.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (20%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (60%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (20%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

Ipratropium is a synthetic derivative of the alkaloid atropine with anticholinergic properties. Ipratropium antagonizes the actions of acetylcholine at parasympathetic postganglionic effector cell junctions. When inhaled, ipratropium binds competitively to cholinergic receptors in the bronchial smooth muscle thereby blocking the bronchoconstrictor actions of the acetylcholine (Ach) mediated vagal impulses. Inhibition of the vagal tone leads to dilation of the large central airways resulting in bronchodilation.

MeSH Pharmacological Classification

ATC Code

R01 - Nasal preparations

R01A - Decongestants and other nasal preparations for topical use

R01AX - Other nasal preparations

R01AX03 - Ipratropium bromide

R - Respiratory system

R03 - Drugs for obstructive airway diseases

R03B - Other drugs for obstructive airway diseases, inhalants

R03BB - Anticholinergics

R03BB01 - Ipratropium bromide

Mechanism of Action

Pictograms

Irritant;Health Hazard

Other CAS

58073-59-9

60251-88-9

22254-24-6

Absorption Distribution and Excretion

About 80-100% of the administered dose of ipratropium is excreted in the urine leaving less than 20% of the dose to be eliminated through the feces. From the urine eliminated portion, almost all the drug is found unchanged. However, when ipratropium is orally administered, due to its low absorption, most of the dose is recovered in the feces with a very minimal amount found in the urine.

Ipratropium has a volume of distributions of 4.6 L/kg and hence, it is known to be highly distributed in the tissues.

The average clearance rate of ipratropium is of 2.3 L/min with a renal clearance of 0.9 L/min.

Metabolism Metabolites

Wikipedia

Ipratropium bromide

Biological Half Life

Use Classification

Dates

2: Cheyne L, Irvin-Sellers MJ, White J. Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease. Cochrane Database Syst Rev. 2013 Sep 16;9:CD009552. doi: 10.1002/14651858.CD009552.pub2. Review. Update in: Cochrane Database Syst Rev. 2015;9:CD009552. PubMed PMID: 24043433.

3: AlBalawi ZH, Othman SS, Alfaleh K. Intranasal ipratropium bromide for the common cold. Cochrane Database Syst Rev. 2013 Jun 19;6:CD008231. doi: 10.1002/14651858.CD008231.pub3. Review. PubMed PMID: 23784858.

4: Panos RJ. Efficacy and safety of eco-friendly inhalers: focus on combination ipratropium bromide and albuterol in chronic obstructive pulmonary disease. Int J Chron Obstruct Pulmon Dis. 2013;8:221-30. doi: 10.2147/COPD.S31246. Epub 2013 Apr 30. Review. PubMed PMID: 23658481; PubMed Central PMCID: PMC3643287.

5: Albalawi ZH, Othman SS, Alfaleh K. Intranasal ipratropium bromide for the common cold. Cochrane Database Syst Rev. 2011 Jul 6;(7):CD008231. doi: 10.1002/14651858.CD008231.pub2. Review. Update in: Cochrane Database Syst Rev. 2013;6:CD008231. PubMed PMID: 21735425.

6: Gordon J, Panos RJ. Inhaled albuterol/salbutamol and ipratropium bromide and their combination in the treatment of chronic obstructive pulmonary disease. Expert Opin Drug Metab Toxicol. 2010 Mar;6(3):381-92. doi: 10.1517/17425251003649549. Review. PubMed PMID: 20163324.

7: Dotson K, Dallman M, Bowman CM, Titus MO. Ipratropium bromide for acute asthma exacerbations in the emergency setting: a literature review of the evidence. Pediatr Emerg Care. 2009 Oct;25(10):687-92; quiz 693-5. doi: 10.1097/PEC.0b013e3181b95084. Review. PubMed PMID: 19834421.

8: Appleton S, Jones T, Poole P, Pilotto L, Adams R, Lasserson TJ, Smith B, Muhammad J. Ipratropium bromide versus long-acting beta-2 agonists for stable chronic obstructive pulmonary disease. Cochrane Database Syst Rev. 2006 Jul 19;(3):CD006101. Review. PubMed PMID: 16856113.

9: Wellington K. Ipratropium bromide HFA. Treat Respir Med. 2005;4(3):215-20; discussion 221-2. Review. PubMed PMID: 15987237.

10: Kässner F, Hodder R, Bateman ED. A review of ipratropium bromide/fenoterol hydrobromide (Berodual) delivered via Respimat Soft Mist Inhaler in patients with asthma and chronic obstructive pulmonary disease. Drugs. 2004;64(15):1671-82. Review. PubMed PMID: 15257628.

11: Rowe BH, Travers AH, Holroyd BR, Kelly KD, Bota GW. Nebulized ipratropium bromide in acute pediatric asthma: does it reduce hospital admissions among children presenting to the emergency department? Ann Emerg Med. 1999 Jul;34(1):75-85. Review. PubMed PMID: 10381998.

12: Delacourt C, de Blic J, Lebourgeois M, Scheinmann P. [Value of ipratropium bromide in asthma crisis in children]. Arch Pediatr. 1994 Jan;1(1):87-92. Review. French. PubMed PMID: 8087227.

13: Gross NJ. Ipratropium bromide. N Engl J Med. 1988 Aug 25;319(8):486-94. Review. PubMed PMID: 2970009.

14: Milner AD. Ipratropium bromide and airways obstruction in childhood. Postgrad Med J. 1987;63 Suppl 1:53-6. Review. PubMed PMID: 2962075; PubMed Central PMCID: PMC2428433.

15: Chervinsky P. Concomitant bronchodilator therapy and ipratropium bromide. A clinical review. Am J Med. 1986 Nov 14;81(5A):67-73. Review. PubMed PMID: 2947463.

16: Schlueter DP. Ipratropium bromide in asthma. A review of the literature. Am J Med. 1986 Nov 14;81(5A):55-60. Review. PubMed PMID: 2947461.

17: Morris HG. Review of ipratropium bromide in induced bronchospasm in patients with asthma. Am J Med. 1986 Nov 14;81(5A):36-44. Review. PubMed PMID: 2947459.

18: Cugell DW. Clinical pharmacology and toxicology of ipratropium bromide. Am J Med. 1986 Nov 14;81(5A):18-22. Review. PubMed PMID: 2947457.

19: Massey KL, Gotz VP. Ipratropium bromide. Drug Intell Clin Pharm. 1985 Jan;19(1):5-12. Review. PubMed PMID: 3155676.

20: Pakes GE, Brogden RN, Heel RC, Speight TM, Avery GS. Ipratropium bromide: a review of its pharmacological properties and therapeutic efficacy in asthma and chronic bronchitis. Drugs. 1980 Oct;20(4):237-66. Review. PubMed PMID: 6448137.